Product packaging for 2-(3-Fluorophenyl)-5-phenyloxazole(Cat. No.:CAS No. 324-57-2)

2-(3-Fluorophenyl)-5-phenyloxazole

Cat. No.: B13418859
CAS No.: 324-57-2
M. Wt: 239.24 g/mol
InChI Key: JZLKUOILTZUDBI-UHFFFAOYSA-N
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Description

Significance of the Oxazole (B20620) Heterocyclic Core in Contemporary Chemical Research

The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, serves as a cornerstone in modern chemical research, particularly in medicinal chemistry. nih.govnih.gov This structural motif is prevalent in a wide array of natural products and synthetically developed molecules. nih.gov The unique arrangement of its heteroatoms allows oxazole-containing compounds to engage in diverse non-covalent interactions, enabling them to bind effectively with various enzymes and biological receptors. nih.govresearchgate.net

This versatile binding capability has led to the discovery of a broad spectrum of biological activities associated with oxazole derivatives. nih.govresearchgate.net Consequently, the oxazole scaffold is a highly sought-after nucleus in drug discovery and development. nih.gov Numerous compounds incorporating the oxazole ring have been investigated and developed as clinical drugs or drug candidates for treating a wide range of diseases. The therapeutic applications span areas such as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. nih.govnih.gov The structural and chemical diversity of the oxazole core continues to inspire the design and synthesis of novel therapeutic agents with potentially improved efficacy and reduced toxicity. nih.gov

Research Context of 2-(3-Fluorophenyl)-5-phenyloxazole within the Broader Landscape of Oxazole Derivatives

This compound belongs to the class of 2,5-disubstituted oxazoles, a significant subgroup of oxazole derivatives that are the subject of extensive research. jlu.edu.cn The general structure of 2,5-disubstituted oxazoles allows for wide-ranging modifications at the 2- and 5-positions of the oxazole ring, providing a versatile platform for synthesizing complex molecules and tuning their properties. nih.govresearchgate.net Various synthetic methodologies have been developed to efficiently produce these compounds, including cobalt(III)-catalyzed cross-coupling reactions and iodine-promoted oxidative domino cyclizations. researchgate.netrsc.org

The specific compound, this compound, features a 3-fluorophenyl group at the 2-position and a phenyl group at the 5-position. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. The substitution pattern of 2,5-disubstituted oxazoles significantly influences their chemical reactivity and photophysical properties. For instance, these compounds are known to participate in various reactions, including cycloadditions, which are valuable for constructing more complex molecular architectures. acs.org Research on related 2,5-disubstituted oxazoles has highlighted their potential as fluorescent dyes and their utility in materials science. jlu.edu.cn Therefore, this compound is situated at the intersection of research focused on creating novel bioactive compounds and developing new functional materials.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 324-57-2
Molecular Formula C15H10FNO
Molecular Weight 239.24 g/mol
Exact Mass 239.074642105 u
Topological Polar Surface Area 26 Ų
Heavy Atom Count 18
Rotatable Bond Count 2
Complexity 267
Covalently-Bonded Unit Count 1

Data sourced from references echemi.comchemicalbook.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,5-diphenyloxazole (B146863) (PPO)
2-(phenylsulfonyl)-1,3-oxazole
Texamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10FNO B13418859 2-(3-Fluorophenyl)-5-phenyloxazole CAS No. 324-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

324-57-2

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10FNO/c16-13-8-4-7-12(9-13)15-17-10-14(18-15)11-5-2-1-3-6-11/h1-10H

InChI Key

JZLKUOILTZUDBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CC=C3)F

Origin of Product

United States

Synthetic Methodologies for Oxazole Derivatives

Established Synthetic Pathways for the Construction of Oxazole (B20620) Ring Systems

Classical cyclization reactions form the historical foundation of oxazole synthesis, offering reliable, albeit sometimes harsh, conditions for the formation of the heterocyclic core.

Classical Cyclization Reactions (e.g., Robinson-Gabriel Synthesis, Fischer-Oxazole Synthesis)

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.org A cyclodehydrating agent, such as sulfuric acid or phosphorus oxychloride, is required to facilitate the reaction. wikipedia.orggoogle.com The necessary 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction. wikipedia.org For the synthesis of 2-(3-Fluorophenyl)-5-phenyloxazole, the starting material would be N-(2-oxo-2-phenylethyl)-3-fluorobenzamide. This intermediate would then be subjected to cyclodehydration to yield the target oxazole. Various modifications to the classical Robinson-Gabriel synthesis have been developed, including solid-phase syntheses and one-pot procedures. wikipedia.org

Fischer-Oxazole Synthesis: Discovered by Emil Fischer in 1896, this method constructs 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reaction is essentially a dehydration process that occurs under mild conditions. wikipedia.org To synthesize this compound using this method, one could react mandelonitrile (B1675950) (or a derivative) with 3-fluorobenzaldehyde. A classic example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyloxazole (B146863). cutm.ac.in The reactants are typically used in equimolar amounts, and the resulting oxazole often precipitates as a hydrochloride salt, which can then be neutralized. wikipedia.org

Tosylmethyl Isocyanide (TosMIC)-Mediated Syntheses (e.g., Van Leusen Oxazole Synthesis)

The Van Leusen oxazole synthesis is a powerful and versatile method for preparing oxazoles, particularly 5-substituted oxazoles, from aldehydes using tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. nih.gov The deprotonated TosMIC adds to the aldehyde, and the resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to form the oxazole ring. organic-chemistry.org

For the synthesis of this compound, this methodology could be adapted. While the standard Van Leusen reaction typically yields 5-substituted oxazoles, modifications exist for the synthesis of 2,5-disubstituted oxazoles. nih.gov One potential, though less direct, route could involve the synthesis of a 5-phenyl-oxazole using benzaldehyde and TosMIC, followed by a subsequent functionalization at the 2-position with a 3-fluorophenyl group, likely through a metal-catalyzed cross-coupling reaction. More advanced one-pot variations of the Van Leusen reaction have been developed, including those in ionic liquids, which can provide access to 4,5-disubstituted oxazoles. organic-chemistry.org

Transition Metal-Catalyzed Approaches for Regioselective Synthesis of Substituted Oxazoles

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to achieve high regioselectivity and efficiency in the formation of heterocyclic compounds like oxazoles.

Palladium-Catalyzed Reactions, including Direct Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of C-C bonds in the synthesis of diaryloxazoles. Direct arylation of the oxazole core is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials. nih.gov

Complementary methods for the direct arylation of the oxazole ring at either the C-2 or C-5 position with high regioselectivity have been developed. nih.gov The choice of solvent and phosphine (B1218219) ligand is crucial in controlling the site of arylation. For instance, C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. nih.gov To synthesize this compound, one could envision a direct arylation of 5-phenyloxazole (B45858) at the C-2 position with a suitable 3-fluorophenyl source, such as 1-bromo-3-fluorobenzene, in the presence of a palladium catalyst and a specific phosphine ligand.

The following table provides an example of reaction conditions for a palladium-catalyzed direct arylation of an oxazole, which could be adapted for the synthesis of the target compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂P(t-Bu)₃K₂CO₃Dioxane120High nih.gov
Pd(OAc)₂RuPhosK₂CO₃Toluene110>100:1 C-2 selectivity nih.gov

This table represents general conditions for direct arylation of oxazoles and would need to be optimized for the specific synthesis of this compound.

Cobalt(III)-Catalyzed Cross-Coupling Methods

Cobalt-catalyzed reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. An efficient synthesis of 2,5-disubstituted oxazoles has been described using a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes. This method proceeds under mild conditions and operates through an internal oxidation pathway, offering a broad substrate scope.

Copper-Mediated Syntheses

Copper-catalyzed reactions represent another important class of transition metal-mediated transformations for oxazole synthesis. These methods are often cost-effective and can proceed under mild conditions. For instance, a copper-catalyzed oxidative dehydrogenative annulation of alkynes and amines has been developed for the synthesis of 2,5-diaryl substituted oxazoles.

An I₂/TBHP mediated oxidative cascade cyclization of a vinyl azide (B81097) and benzylamine (B48309) has been reported for the synthesis of 2,5-disubstituted oxazoles. rsc.org Although the direct synthesis of this compound was not reported, the synthesis of the isomeric 2-(2-fluorophenyl)-5-phenyloxazole (B13418070) was achieved with a 71% yield. rsc.org The reaction conditions for this related compound are summarized in the table below.

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Ref
1-azido-2-phenylethene2-fluorobenzylamineI₂, TBHPDMSO80271 (for 2-fluoro isomer) rsc.org

This data is for the synthesis of the 2-fluoro isomer and serves as a reference for the potential synthesis of the 3-fluoro isomer.

Green Chemistry Principles and Sustainable Methodologies in Oxazole Synthesisrsc.orgacs.orgdurham.ac.ukacs.orgresearchgate.netijpsonline.comijpsonline.com

The principles of green chemistry are increasingly being integrated into the synthesis of oxazole derivatives to minimize environmental impact and enhance safety. ijpsonline.comijpsonline.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of biocatalysis, microwave-assisted reactions, solvent-free conditions, electrochemical methods, and continuous flow processes. rsc.orgacs.orgdurham.ac.ukacs.orgresearchgate.netijpsonline.comijpsonline.com

Biocatalysis and Enzyme-Assisted Synthetic Routes

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. While the direct enzymatic synthesis of the this compound core is not extensively documented, the principles of biocatalysis are being applied to the synthesis of related heterocyclic compounds like oxadiazole thioethers. For instance, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has been effectively used in a multicomponent reaction to produce 1,3,4-oxadiazole (B1194373) derivatives with yields ranging from 65% to 94%. rsc.org This highlights the potential for developing enzyme-assisted routes for oxazole synthesis, which could offer high chemo-, regio-, and enantioselectivity under mild reaction conditions.

Microwave-Assisted and Solvent-Free Methodologiesrsc.orgacs.orgmdpi.comscienceandtechnology.com.vnnih.govacs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scienceandtechnology.com.vnnih.gov This technique is particularly effective for the synthesis of oxazoles.

Several studies have demonstrated the efficiency of microwave irradiation in oxazole synthesis. For example, 5-substituted oxazoles have been synthesized from substituted aryl aldehydes and tosylmethyl isocyanide (TosMIC) using potassium phosphate (B84403) as a catalyst in isopropyl alcohol, achieving good yields in just 8 minutes. ijpsonline.com Another protocol describes the synthesis of 5-substituted oxazoles and 4,5-disubstituted oxazolines in isopropanol (B130326) under microwave irradiation, highlighting the method's efficiency and environmentally benign nature. nih.govacs.org

Solvent-free microwave-assisted synthesis further enhances the green credentials of the process. scienceandtechnology.com.vn For instance, the synthesis of 2,5-disubstituted benzoxazole (B165842) derivatives has been achieved in good yields (67-90%) using iodine as an oxidant under solvent-free microwave conditions. scienceandtechnology.com.vn This approach not only eliminates the need for potentially toxic solvents but also often results in milder reaction conditions and simplified work-up procedures. scienceandtechnology.com.vn

Table 1: Comparison of Microwave-Assisted Oxazole Synthesis Methods
MethodStarting MaterialsConditionsYieldReference
Van Leusen ReactionAryl-aldehydes, TosMICK3PO4, Isopropanol, Microwave (65°C, 350W, 8 min)96% (gram-scale) nih.gov
Benzoxazole Synthesis2-amino-4-methylphenol, Aromatic aldehydesIodine, Solvent-free, Microwave67-90% scienceandtechnology.com.vn
Oxazolone SynthesisHippuric acid, Substituted aldehyde/ketoneAcetic anhydride, MgO/Al2O3, MicrowaveNot specified ijpsonline.com

Electrochemical Synthesis Techniquesrsc.orgacs.orgacs.orgorganic-chemistry.orgrsc.org

Electrochemical synthesis offers a green and sustainable alternative to conventional methods by using electricity as a "reagent" to drive chemical reactions, thereby avoiding the need for chemical oxidants or reductants. rsc.orgacs.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of oxazoles.

A notable example is the direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgrsc.org This method uses inexpensive and abundant carboxylic acids as starting materials and proceeds in a green and sustainable catalytic system without the need for transition metals or toxic oxidants. rsc.org Mechanistic studies suggest the formation of an acyloxyphosphonium ion as a key intermediate via anodic oxidation. rsc.org

Another electrochemical strategy involves the synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile (B52724) at room temperature. acs.orgorganic-chemistry.org This method is highly efficient, exhibits a broad substrate scope, and avoids the use of external chemical oxidants. The reaction is believed to proceed through a Ritter-type reaction followed by oxidative cyclization. acs.orgorganic-chemistry.org

Table 2: Electrochemical Synthesis of Oxazoles
MethodStarting MaterialsKey FeaturesYieldReference
Phosphine-mediated deoxygenative [3+2] cycloadditionCarboxylic acids, IsocyanidesTransition-metal-free, avoids toxic oxidants, gram-scale successGood functional group tolerance rsc.orgrsc.org
Ritter-type reaction/oxidative cyclizationKetones, AcetonitrileRoom temperature, no external chemical oxidant, high efficiencyGood to excellent acs.orgorganic-chemistry.org

Continuous Flow Synthesis Approachesacs.orgdurham.ac.ukrsc.org

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgdurham.ac.uk This technology has been effectively utilized for the synthesis of oxazoles.

A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk This system allows for the rapid screening of reaction parameters and utilizes columns of solid-supported reagents to expedite the synthesis. In one example, the reaction of ethyl isocyanoacetate and 3-nitrobenzoyl chloride in acetonitrile, followed by passage through a packed cartridge of a solid-supported base, yielded the desired oxazole product in good yield and high purity within 20-30 minutes. acs.orgdurham.ac.uk

Furthermore, a rapid flow synthesis of oxazolines from β-hydroxy amides has been reported, which can then be oxidized to the corresponding oxazoles in a continuous flow setup using a packed reactor containing manganese dioxide. rsc.org This method provides a safe and scalable route to oxazole derivatives. rsc.org

Photochemical and Other Advanced Synthetic Strategies for Oxazole Formationresearchgate.netorganic-chemistry.orgvapourtec.comrsc.orgnih.gov

Photochemical reactions, driven by light energy, offer unique pathways for the synthesis of complex molecules and are considered a sustainable technology. vapourtec.com The photochemical synthesis of oxazoles has been explored through various strategies. researchgate.netorganic-chemistry.orgvapourtec.comrsc.org

One prominent method involves the photochemical transposition reaction of isoxazoles to oxazoles. acs.org This transformation can be efficiently carried out in a continuous flow process, allowing for the synthesis of a diverse range of di- and trisubstituted oxazoles under mild and rapid conditions. acs.org The mechanism is thought to proceed via the homolysis of the O–N bond in the isoxazole (B147169) ring upon UV irradiation, leading to the formation of an acyl azirine intermediate, which then rearranges to the oxazole. nih.gov

Visible-light photoredox catalysis has also been employed for the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to afford a wide range of substituted oxazoles in good yields at room temperature. organic-chemistry.org Another innovative approach involves a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to construct complex 2,4,5-trisubstituted oxazoles. rsc.org This catalyst- and additive-free transformation exhibits high efficiency and a broad substrate scope. rsc.org

Specific Strategies for Incorporating Fluorinated Aryl Moieties into Oxazole Frameworks

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties. Therefore, the development of specific strategies for incorporating fluorinated aryl moieties, such as the 3-fluorophenyl group, into oxazole frameworks is of great interest.

One straightforward approach involves using fluorinated starting materials in established oxazole synthesis protocols. For example, the treatment of fluorine-containing phenacyl bromides with urea (B33335) or substituted arylureas can yield 2-amino-4-(fluoroaryl)oxazoles. zenodo.org Similarly, reacting fluorinated phenacyl bromides with ammonium (B1175870) acetate (B1210297) in glacial acetic acid can produce 2-methyl-4-(fluoroaryl)oxazoles. zenodo.org

Another strategy involves the palladium-catalyzed decarbonylative C–H difluoromethylation of azoles using difluoromethyl anhydrides. acs.org While this specific example focuses on difluoromethylation, the principle of C-H functionalization can be extended to the introduction of other fluorinated groups.

Chemical Reactivity and Advanced Reaction Mechanisms

Intrinsic Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is a key determinant of its reactivity. The atoms within the ring are sp² hybridized, contributing to a planar structure with a delocalized π-electron system. wikipedia.orgtandfonline.com However, the presence of two heteroatoms with differing electronegativities (oxygen and nitrogen) results in an uneven distribution of electron density, rendering the oxazole ring electron-deficient compared to benzene (B151609). This electron deficiency makes the oxazole ring generally less susceptible to electrophilic attack than carbocyclic aromatic compounds. pharmaguideline.com

The positions on the oxazole ring exhibit different levels of reactivity. The C2 position is the most electron-deficient, followed by the C4 and C5 positions. The hydrogen atom at the C2 position is the most acidic, with a pKa of approximately 20. tandfonline.com This acidity makes the C2 position susceptible to deprotonation by strong bases.

Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions

The regioselectivity of substitution reactions on the oxazole ring is a direct consequence of the electron distribution within the heterocycle.

Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com When such reactions do occur, they preferentially take place at the C5 position, which is the most electron-rich carbon atom in the ring. tandfonline.comchemeurope.com The presence of electron-donating groups on the ring can facilitate electrophilic attack. thepharmajournal.com For 2-(3-Fluorophenyl)-5-phenyloxazole, the phenyl group at C5, being an activating group, would further favor electrophilic substitution at any available position on that phenyl ring, though direct substitution on the oxazole ring itself would still be challenging.

Nucleophilic Substitution: The oxazole ring is more prone to nucleophilic attack than electrophilic attack, particularly at the C2 position, which is the most electron-deficient carbon. tandfonline.comchemeurope.com Nucleophilic substitution reactions are uncommon unless a good leaving group is present at the C2 position. thepharmajournal.com In the case of this compound, direct nucleophilic attack on the C2 carbon of the oxazole ring would be hindered by the presence of the bulky 3-fluorophenyl group. However, the C2 position is the most likely site for metallation, for instance, via deprotonation with a strong base like n-butyllithium. wikipedia.org

The general order of reactivity for nucleophilic substitution on a halogenated oxazole ring is C2 > C4 > C5. tandfonline.com

Reaction TypePreferred Position on Oxazole RingInfluence of Substituents on this compound
Electrophilic Substitution C5The phenyl group at C5 is an activating group, but overall reactivity is low due to the electron-deficient ring.
Nucleophilic Substitution C2The 3-fluorophenyl group at C2 is electron-withdrawing, further activating this position, but steric hindrance is a factor.
Deprotonation/Metallation C2The acidity of the C2-H bond is a key feature, allowing for functionalization at this position.

Intramolecular Rearrangements and Isomerizations of Oxazole Derivatives

Oxazole derivatives can undergo several types of intramolecular rearrangements and isomerizations, often promoted by thermal or photochemical stimuli.

One of the most well-known rearrangements is the Cornforth rearrangement , which is a thermal rearrangement of 4-acyloxazoles. In this reaction, the acyl group at the C4 position and the substituent at the C5 position exchange places through a pericyclic ring-opening to a nitrile ylide intermediate, followed by ring-closure. wikipedia.orgalchetron.com While this specific rearrangement requires a 4-acyl substituent, it highlights the potential for thermally induced skeletal reorganizations in the oxazole ring system.

Photoisomerization represents another significant class of rearrangements for azoles. For instance, isoxazoles can be photochemically converted to oxazoles. acs.orgresearchgate.netnih.gov This process often proceeds through a 2H-azirine intermediate. While this is an interconversion between isomers, it demonstrates the susceptibility of the azole ring to photochemical transformations. It is plausible that substituted oxazoles, under specific photochemical conditions, could undergo rearrangements to other heterocyclic systems or positional isomers. Recent studies have also shown novel skeletal rearrangements of oxazoles to azepines and pyrroles through dynamic 8π electrocyclizations. nih.gov

For this compound, the specific substituents would influence the stability of any potential intermediates in a rearrangement reaction, thereby affecting the feasibility and outcome of such transformations.

Cycloaddition Reactions Involving the Oxazole Ring System

The oxazole ring can participate in cycloaddition reactions, most notably acting as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. tandfonline.comchemeurope.com In these reactions, the C4 and C5 positions of the oxazole ring function as the diene component. The initial cycloadduct can then undergo further transformations, often involving the loss of a small molecule, to yield a new aromatic system. For example, the reaction of an oxazole with an alkene dienophile can lead to the formation of a pyridine derivative after elimination of water. wikipedia.org

The electron-deficient nature of the oxazole ring generally favors inverse-electron-demand Diels-Alder reactions. clockss.org However, the presence of electron-donating substituents on the oxazole ring can facilitate reactions with electron-poor dienophiles in a normal-demand Diels-Alder reaction. pharmaguideline.com In the case of this compound, the phenyl group at C5 can be considered weakly electron-donating through resonance, potentially influencing its reactivity in cycloaddition reactions.

The reaction of oxazole derivatives with singlet oxygen is another example of a [4+2] cycloaddition, leading to the formation of an unstable endoperoxide that subsequently rearranges to a triamide. nih.gov Studies on the photo-oxidation of 2,5-diphenyloxazole (B146863) derivatives have shown that the rate of this reaction is influenced by the electronic effects of the substituents. nih.gov

Cycloaddition TypeRole of OxazoleCommon DienophilesResulting Product
Diels-Alder Diene (C4-C5)Alkenes, AlkynesPyridine derivatives
[4+2] with Singlet Oxygen Diene (C4-C5)Singlet Oxygen (¹O₂)Triamide (after rearrangement)

Influence of Peripheral Substituents (e.g., Fluorine, Phenyl) on Reaction Pathways and Electronic Character

The peripheral substituents on the this compound molecule have a profound impact on its electronic character and, consequently, its reactivity.

The 3-fluorophenyl group at the C2 position has a more complex influence. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect will further decrease the electron density of the oxazole ring, particularly at the C2 position, making it even more susceptible to nucleophilic attack or deprotonation. The phenyl ring itself can have both inductive and resonance effects. The electron-withdrawing nature of the 3-fluorophenyl group would generally decrease the reactivity of the oxazole ring towards electrophiles.

In the context of electrophilic substitution on the peripheral aryl rings, the fluorine atom on the 3-fluorophenyl group is a deactivating substituent but is ortho-, para-directing. The phenyl group at C5 would be activated towards electrophilic substitution, with the substitution occurring at the ortho and para positions.

The electronic effects of these substituents can be summarized as follows:

SubstituentPositionElectronic EffectImpact on Oxazole Ring Reactivity
Phenyl C5Weakly activating (resonance)Slightly increases electron density, potentially favoring electrophilic attack at C4 and influencing cycloaddition reactivity.
3-Fluorophenyl C2Strongly deactivating (inductive effect of F)Decreases overall electron density, making the ring less reactive to electrophiles but activating the C2 position for nucleophilic attack.

These electronic influences dictate the specific reaction pathways and conditions required for the chemical transformation of this compound.

Non Clinical Applications and Research Frontiers

Applications in Materials Science

The inherent photophysical and electronic characteristics of the 2,5-diaryloxazole framework make it a promising candidate for the development of advanced materials. The introduction of a fluorine atom on the phenyl ring can further modulate these properties, enhancing stability and influencing molecular packing, which are crucial for material applications. frontiersin.orgresearchgate.net

Derivatives of 2,5-diaryloxazole are recognized for their fluorescent properties, absorbing light in the UV region and emitting in the visible spectrum. researchgate.netresearchgate.net While specific photophysical data for 2-(3-Fluorophenyl)-5-phenyloxazole are not extensively documented in publicly available literature, the general class of 2,5-diaryloxazoles exhibits significant fluorescence. For instance, 2,5-diaryl-4-fluoro-triazoles, which share structural similarities, have been shown to possess high fluorescence quantum yields. researchgate.net The fluorescence of these compounds is influenced by the nature and substitution pattern of the aryl groups attached to the heterocyclic core.

The fluorine substituent in this compound is expected to influence its luminescent properties. Fluorination can alter the energy levels of the frontier molecular orbitals, potentially leading to shifts in the absorption and emission maxima. Furthermore, the high electronegativity of fluorine can impact the intermolecular interactions in the solid state, which can in turn affect the solid-state fluorescence. acs.org Many 2-phenylbenzoxazole (B188899) derivatives, which are structurally related, are known to be strongly emissive in the solid state due to favorable crystal packing. acs.org

The photophysical properties of a representative 2,5-diaryloxazole are summarized in the table below, offering an insight into the expected characteristics of this compound.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
2,5-Diphenyloxazole (B146863) (PPO)320365~0.8

Note: Data for 2,5-Diphenyloxazole is provided as a representative example of a 2,5-diaryloxazole.

The development of materials for organic light-emitting diodes (OLEDs) is a rapidly advancing field, with a particular focus on achieving high efficiency through mechanisms like thermally activated delayed fluorescence (TADF). TADF emitters enable the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. While direct evidence of TADF in this compound is not yet reported, the broader class of donor-acceptor molecules containing heterocyclic cores is under intense investigation for this application.

The structure of this compound, with its electron-donating and electron-withdrawing aryl moieties connected by the oxazole (B20620) bridge, suggests the potential for intramolecular charge transfer (ICT) character in its excited state, a key feature for many TADF materials. The fluorine atom can further enhance the acceptor properties of the phenyl ring. However, achieving efficient TADF requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The rigid oxazole core and the specific substitution pattern would play a crucial role in determining this energy gap. Research on other heterocyclic systems like carbazole-pyrimidine derivatives has shown that modification of the acceptor unit can significantly influence TADF properties. researchgate.net

The this compound molecule possesses features that make it an interesting building block for supramolecular chemistry. The planar oxazole ring and the attached phenyl groups can participate in π-π stacking interactions, which are fundamental in the self-assembly of molecules into well-defined architectures.

The presence of a fluorine atom introduces the possibility of forming specific non-covalent interactions, such as hydrogen bonds involving the fluorine atom as a weak hydrogen bond acceptor, and halogen bonds. These directional interactions can be exploited to control the self-assembly process and create complex supramolecular structures. Research on fluorinated dendron molecules has demonstrated that fluorination can lead to unexpected and robust self-assembly motifs. researchgate.net The ability to form ordered structures makes these compounds potential candidates for the development of functional materials with applications in areas like organic electronics and sensing.

Photochromic materials, which undergo reversible color changes upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart windows. Diarylethenes are a prominent class of photochromic compounds, and their properties can be tuned by incorporating different heterocyclic rings.

While the photochromic properties of this compound itself have not been specifically reported, related diarylethenes containing oxazole rings have been investigated. nih.govresearchgate.netnih.gov The oxazole ring, when incorporated into a diarylethene structure, can influence the thermal stability of the isomers and the wavelength of the photo-induced color change. nih.gov The substitution of the aryl rings, including the presence of a fluorine atom, would be expected to further modulate these photochromic characteristics. A novel photochemical rearrangement has been observed in diarylethenes bearing oxazole and benzene (B151609) derivatives, leading to the formation of polyaromatic systems. nih.gov

Role as Intermediates and Ligands in Organic Synthesis and Catalysis

The oxazole ring is a valuable heterocyclic motif found in numerous natural products and biologically active compounds. nih.gov Consequently, substituted oxazoles like this compound serve as important intermediates in the synthesis of more complex molecules.

The 2,5-diaryloxazole scaffold can be synthesized through various methods, including the rhodium-catalyzed annulation of triazoles and aldehydes. dntb.gov.ua This allows for the introduction of a wide range of substituents on the aryl rings, making compounds like this compound accessible starting materials for further synthetic transformations.

Recent studies have highlighted the use of oxazoles in dearomative cycloaddition reactions to construct complex, three-dimensional molecular scaffolds. acs.org For example, 2-phenyloxazole (B1349099) can undergo [2π + 2π] cycloaddition with alkenes. acs.org The reactivity and selectivity of these reactions are influenced by the substituents on the oxazole ring. The fluorine atom in this compound could potentially influence the electronic properties of the oxazole ring, thereby affecting its reactivity in such cycloaddition reactions and enabling the synthesis of unique fluorinated polycyclic compounds.

Research in Agrochemicals (e.g., Fungicides, Herbicides)

The search for new and effective agrochemicals is a continuous effort driven by the need to manage crop pests and diseases. Compounds containing fluorine and heterocyclic rings are of significant interest in this field due to their often enhanced biological activity. nih.govplos.org While specific studies on the agrochemical properties of this compound are not prominent in publicly available research, the structural motifs it contains are found in numerous active compounds.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its efficacy as a fungicide or herbicide. nih.govplos.org The oxazole ring itself is a component of various biologically active molecules. The potential for 2,5-diaryloxazoles to exhibit fungicidal or herbicidal properties is an area of active investigation. For instance, screening libraries of diverse chemical compounds, including those with heterocyclic cores similar to this compound, are routinely tested against various plant pathogens and weeds to identify new lead compounds for agrochemical development. lifechemicals.com

Although direct evidence is limited, the general understanding of structure-activity relationships in agrochemical research suggests that a compound like this compound could be a candidate for such screening programs. The combination of the fluorophenyl group and the phenyloxazole core presents a unique chemical space that may confer valuable biological activity.

Bioimaging Research Applications (In Vitro and Non-Clinical)

The inherent fluorescence of many organic molecules has led to their widespread use in bioimaging, a non-invasive technique for visualizing biological processes in real-time. The 2,5-diaryloxazole scaffold is known to be a fluorophore, a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength. This property is the foundation of its potential use in bioimaging research.

Fluorescent probes are essential tools in molecular biology and diagnostics, designed to detect and quantify specific biomolecules with high sensitivity and selectivity. The development of novel fluorescent probes is a dynamic area of research, and compounds like this compound are potential candidates for such applications. The fluorescence of 2,5-diaryloxazoles can be sensitive to their local environment, a property that can be exploited in the design of "turn-on" or "turn-off" probes that fluoresce only when bound to their target.

While specific research on this compound as a fluorescent probe is not widely reported, related 2,5-diaryloxazole derivatives have been investigated for their fluorescence properties. The emission wavelength and quantum yield of these compounds can be tuned by modifying the substituents on the aryl rings. This tunability is a desirable feature for developing probes for multicolor imaging or for detecting specific ions or molecules. The principles of fluorescent probe design suggest that the this compound structure could be functionalized to create targeted probes for biomolecules such as DNA or specific proteins.

Understanding how small molecules interact with biomolecules is fundamental to drug discovery and molecular biology. In vitro studies using techniques like fluorescence spectroscopy can provide valuable insights into these interactions. The intrinsic fluorescence of this compound could potentially be used to study its binding to proteins and nucleic acids.

For example, changes in the fluorescence spectrum of the compound upon binding to a protein can reveal information about the binding affinity and the nature of the binding site. A study on 5-phenyloxazole-2-carboxylic acid derivatives, which share a similar core structure, demonstrated their interaction with tubulin, a key protein involved in cell division. nih.gov This suggests that the phenyloxazole scaffold can indeed interact with biologically important macromolecules. Molecular docking studies in the same research indicated that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Structure Activity Relationships Sar in a Research Context

Systematic Analysis of Substituent Position and Electronic Nature on Reactivity Profiles

The reactivity of the 2,5-disubstituted oxazole (B20620) core is highly sensitive to the electronic properties and positions of substituents on the phenyl rings. The oxazole ring itself can participate in various reactions, including dearomative cycloadditions, and the nature of its substituents dictates the feasibility and outcome of these transformations. acs.org

In the context of developing inhibitors for biological targets, such as tubulin, the substitution pattern on the 2-phenyl and 5-phenyl rings is crucial. For instance, in a series of 5-phenyloxazole-2-carboxylic acid derivatives, modifications to the amide portion linked at the 2-position led to significant variations in cytotoxicity against cancer cell lines. nih.gov A study on N,5-diphenyloxazole-2-carboxamides found that specific substitution patterns resulted in compounds with improved cytotoxicity compared to the parent compound ABT751. nih.gov Compound 9 from this series, for example, showed the highest antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines, with IC50 values of 0.78, 1.08, and 1.27 μM, respectively. nih.gov This highlights that the electronic nature of the substituents directly influences the molecule's ability to interact with its biological target.

Similarly, in the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, various aromatic aldehydes were condensed with benzoylglycine. The resulting compounds showed a wide range of cytotoxic activities in the A549 cell line, demonstrating that the substituent on the benzylidene moiety significantly impacts biological reactivity. researchgate.net

The reactivity of oxazoles in cycloaddition reactions is also governed by substituent effects. While a monosubstituted oxazole like 2-phenyloxazole (B1349099) was found to be unreactive with certain alkenes, 2,5-disubstituted oxazoles demonstrated greater competence in these reactions. acs.org For example, 2,5-diphenyloxazole (B146863) successfully underwent cycloaddition with styrene. acs.org This suggests that substitution at the C5 position, as seen in 2-(3-Fluorophenyl)-5-phenyloxazole, enhances the reactivity of the oxazole core in specific chemical transformations.

Table 1: Effect of Substituents on the Cytotoxicity of Oxazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Substituent Variation Observed Effect on Reactivity/Activity Reference Compound IC50 (µM) Source
5-Phenyloxazole-2-carboxamides Modifications on N-phenyl ring of the carboxamide Improved cytotoxicity against various cancer cell lines ABT751 >10 nih.gov
5-Phenyloxazole-2-carboxamides Compound 9 (specific substitution) Highest antiproliferative activity against HeLa, A549, HepG2 ABT751 0.78, 1.08, 1.27 nih.gov
4-Benzylidene-2-phenyloxazol-5(4H)-ones Various aromatic aldehydes Wide range of cytotoxic potencies in A549 cell line - 25 µg/ml to 190 µg/ml (CTC50) researchgate.net
2-Phenyloxazoles Substitution at C5 position (e.g., 2,5-diphenyloxazole) Enhanced reactivity in cycloaddition reactions with styrenes 2-phenyloxazole N/A acs.org

Correlation of Structural Modifications with Observed Spectroscopic Properties

Structural modifications to the 2,5-diaryloxazole scaffold directly correlate with changes in their spectroscopic signatures, which are essential for characterization. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry provide detailed information about the molecular structure.

In studies of various 2,4,5-trisubstituted oxazoles, the chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. beilstein-journals.org For example, the protons on the phenyl rings typically appear in the aromatic region (δ 7.0–8.2 ppm). The specific chemical shift and multiplicity of these signals can be altered by the presence and position of substituents like the fluorine atom in this compound. The electronegative fluorine atom would be expected to influence the chemical shifts of the adjacent protons and carbons on its substituted ring.

High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the synthesized molecules. For instance, for 4-methyl-2-phenethyl-5-phenyloxazole, the calculated mass for the protonated molecule [M+H]⁺ was 264.1388, with the found mass being 264.1395, confirming its formula as C₁₈H₁₇NO. beilstein-journals.org Similarly, detailed NMR data, including ¹H and ¹³C spectra, are available for a wide range of 4-arylsulfonyl-1,3-oxazoles, where each substituent imparts a unique spectroscopic fingerprint. biointerfaceresearch.com

Table 2: Spectroscopic Data for Selected Substituted Oxazole Derivatives This table is interactive. You can sort and filter the data.

Compound Formula Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) HRMS ([M+H]⁺) Found Source
4-Methyl-2-phenethyl-5-phenyloxazole C₁₈H₁₇NO 7.58-7.19 (m, 10H), 3.16-3.05 (m, 4H), 2.40 (s, 3H) 162.0, 145.2, 140.6, 131.7, 129.4, 128.8, 128.7, 128.4, 127.5, 126.5, 125.3, 33.4, 30.2, 13.4 264.1395 beilstein-journals.org
4-Isobutyl-2,5-diphenyloxazole C₁₉H₁₉NO 8.12-8.07 (m, 2H), 7.72-7.67 (m, 2H), 7.48-7.30 (m, 6H), 2.71 (d, 2H), 2.22 (m, 1H), 1.02 (d, 6H) 159.6, 146.0, 137.5, 130.2, 129.5, 128.9, 128.8, 127.81, 127.77, 126.4, 125.8, 36.3, 28.5, 22.7 278.1535 beilstein-journals.org
N-(4-fluorophenyl)-2-[2-phenyl-4-(4-tolylsulfonyl)1,3-oxazol-5-yl]sulfanyl-acetamide C₂₄H₁₉FN₂O₄S₂ 10.48 (s, 1H), 7.88 (m, 4H), 7.27-7.77 (m, 7H), 6.85-7.27 (m, 2H), 4.22 (s, 2H), 2.36 (s, 3H) 165.5, 160.9, 158.2 (d), 150.8, 145.0, 136.9, 136.8, 135.0, 131.7, 130.1, 129.1, 127.2, 126.1, 124.9, 121.0 (d), 115.4 (d), 36.7, 21.0 N/A biointerfaceresearch.com

Computational Insights into Structural Determinants of Molecular Interactions (e.g., binding affinity with protein fragments)

Computational methods, particularly molecular docking and Density Functional Theory (DFT), are powerful tools for predicting and rationalizing the interactions of molecules like this compound with biological macromolecules. nih.govnih.gov These approaches provide insights into the structural features that determine binding affinity.

Molecular docking studies on 5-phenyloxazole-2-carboxylic acid derivatives have suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov This type of analysis can predict the binding pose and estimate the strength of the interaction, helping to explain the observed biological activity and guide the design of more potent inhibitors. nih.gov

DFT calculations can elucidate the electronic properties of oxazole derivatives, which are crucial for their reactivity and interaction capabilities. irjweb.comresearchgate.net Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (ΔE), are calculated to understand chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.comresearchgate.net For one studied oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating its potential for chemical reactivity and charge transfer within the molecule. irjweb.com These quantum chemical calculations help to understand how the molecule might interact with a protein's active site. irjweb.com

The analysis of protein-protein interaction (PPI) networks provides a broader context for understanding the biological roles of potential drug targets. nih.gov By identifying key proteins (hub genes) in disease-related pathways, researchers can select relevant targets for docking studies with novel compounds. nih.gov

Influence of Fluorination on Electronic Properties and Interaction Profiles

The introduction of a fluorine atom onto the phenyl ring, as in this compound, has a profound influence on the molecule's electronic properties and its potential for molecular interactions. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. frontiersin.orgnih.gov This substitution can significantly alter properties like metabolic stability, lipophilicity, and binding affinity. frontiersin.orgnih.gov

Replacing a C-H bond with a C-F bond can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. frontiersin.orgnih.gov In the context of liquid crystals, fluorination of benzoxazole (B165842) derivatives was shown to increase the dielectric anisotropy, a key electro-optical property. mdpi.com This change is attributed to the alteration of the frontier molecular orbitals and π-electron density caused by the fluorine substituent. mdpi.com

The electron-withdrawing nature of fluorine affects the electronic landscape of the entire molecule. This can influence its ability to participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are critical for binding to protein targets. frontiersin.orgnih.gov Studies on fluorinated triazoles have shown that a fluoro-aryl group directly attached to the heterocyclic ring can significantly enhance biological activity compared to non-fluorinated analogs or other types of fluoro-substituted groups. frontiersin.orgnih.gov For instance, a fluorinated triazole derivative demonstrated superior anticancer activity, which was attributed to its ability to inhibit the NF-κB pathway. frontiersin.orgnih.gov This underscores the strategic importance of fluorination in designing bioactive molecules.

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred significant research into green synthetic methods for heterocyclic compounds like oxazoles. nih.govbenthamscience.com Traditional synthesis routes, such as the Robinson-Gabriel and Fischer oxazole (B20620) syntheses, often rely on harsh reagents and produce substantial waste. benthamscience.comyoutube.com In contrast, modern green approaches aim to minimize hazardous substances, reduce energy consumption, and improve atom economy. nih.govresearchgate.net

Several innovative and eco-friendly strategies are being explored for the synthesis of 2,5-disubstituted oxazoles, which can be adapted for the production of 2-(3-Fluorophenyl)-5-phenyloxazole. These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. researchgate.netnih.gov For instance, the condensation of substituted acetophenones with urea (B33335) or thiourea (B124793) can be efficiently carried out under microwave irradiation using natural clay catalysts. researchgate.net Another example is the microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles. jcchems.com

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. This method is considered an eco-friendly process due to its energy efficiency and potential to minimize waste. nih.gov

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like ionic liquids or deep-eutectic solvents is a key aspect of green chemistry. nih.govbenthamscience.com Ionic liquids, for example, can be recycled and reused multiple times without significant loss of catalytic activity. nih.gov Furthermore, the use of biocatalysts, such as natural clays, offers an environmentally friendly and cost-effective alternative to traditional catalysts. researchgate.net

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.govdigitellinc.com A notable example is the copper-catalyzed cascade reaction of alkenes with azides to form 2,5-disubstituted oxazoles using air as the oxidant. digitellinc.com

Electrochemical Synthesis: This method avoids the use of transition metals and toxic oxidants by employing electricity to drive chemical transformations. A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed for oxazole synthesis, showcasing good functional group tolerance and the potential for gram-scale production. nih.govmdpi.com

These green methodologies offer promising avenues for the sustainable and efficient synthesis of this compound and its derivatives, paving the way for more environmentally responsible manufacturing processes.

Green Synthetic MethodKey AdvantagesExample Application for Oxazoles
Microwave-Assisted Synthesis Rapid reaction times, higher yields, reduced byproducts. researchgate.netnih.govCondensation of acetophenones and urea/thiourea with clay catalysts. researchgate.net
Ultrasound-Mediated Synthesis Energy efficiency, waste minimization. nih.govSynthesis of various heterocyclic compounds. nih.gov
Green Solvents/Catalysts Reduced toxicity, recyclability, cost-effectiveness. nih.govbenthamscience.comresearchgate.netUse of ionic liquids as recyclable catalysts. nih.gov
One-Pot Syntheses Increased efficiency, reduced waste from intermediate isolation. nih.govdigitellinc.comCopper-catalyzed cascade reaction of alkenes and azides. digitellinc.com
Electrochemical Synthesis Avoids transition metals and toxic oxidants. nih.govmdpi.comPhosphine-mediated deoxygenative cycloaddition. nih.govmdpi.com

Advanced Computational Modeling for Predictive Design and Materials Engineering

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. For this compound, computational modeling offers a powerful approach to understanding its structure-property relationships and to guide the synthesis of new derivatives with tailored functionalities.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govbenthamscience.com It can be employed to predict optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps (which relate to chemical reactivity), and spectroscopic characteristics. nih.govbenthamscience.com For oxazole derivatives, DFT calculations have been used to study their geometric and electronic structures, as well as the effects of different substituents. nih.gov This knowledge is crucial for designing molecules with specific electronic and optical properties for applications in materials science.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govarxiv.org By developing QSAR models for oxazole derivatives, researchers can predict the activity of newly designed compounds without the need for immediate synthesis and testing, thereby accelerating the discovery process. nih.gov Both 2D and 3D-QSAR models have been successfully applied to oxadiazole derivatives, a related class of heterocycles, to elucidate the molecular determinants of their activity. digitellinc.com

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While often used in drug discovery to predict the binding of a ligand to a protein target, molecular docking can also be used to understand intermolecular interactions in materials. For instance, it can help in designing oxazole-based materials with specific self-assembly properties. Molecular docking studies have been successfully applied to various heterocyclic compounds, including those with fluoro-phenyl groups. stanford.edu

The integration of these computational methods allows for the in silico design and screening of virtual libraries of this compound derivatives. This predictive approach can identify promising candidates for specific applications, such as organic electronics or fluorescent probes, and prioritize synthetic efforts, ultimately saving time and resources.

Computational MethodApplication in Oxazole ResearchPredicted Properties
Density Functional Theory (DFT) Predicting electronic structure and reactivity. nih.govbenthamscience.comnih.govOptimized geometry, HOMO-LUMO gap, spectroscopic data. nih.govbenthamscience.com
QSAR Correlating structure with activity/properties. nih.govdigitellinc.comarxiv.orgPredictive models for biological activity or material properties. nih.govdigitellinc.com
Molecular Docking Simulating intermolecular interactions. mdpi.comstanford.eduBinding modes, interaction energies. mdpi.com

Exploration of New Non-Clinical Applications and Functional Materials

Fluorescent Probes and Bioimaging: The inherent fluorescence of many oxazole derivatives makes them suitable for use as fluorescent probes in biological research. nih.govarxiv.org These probes can be designed to selectively stain specific cellular components, such as lipid droplets or the endoplasmic reticulum, allowing for their visualization using fluorescence microscopy. nih.govnih.gov The photophysical properties of these probes, such as their emission wavelength and quantum yield, can be tuned by modifying the substituents on the oxazole ring. arxiv.org For example, oxazole-based dipeptidomimetic analogues have been synthesized and incorporated into proteins to act as fluorescent reporters. arxiv.org

Organic Electronics: The delocalized π-electron system of the oxazole ring, combined with the attached phenyl groups, suggests potential applications in organic electronics. mdpi.com Compounds with such structures can exhibit semiconductor properties and are being investigated for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.comtandfonline.com The introduction of a fluorine atom, as in this compound, can modulate the electronic properties of the molecule, which is a common strategy in the design of materials for organic electronics.

Sensors: The fluorescence of oxazole derivatives can be sensitive to their local environment. This property can be exploited to develop fluorescent sensors for detecting specific ions, molecules, or changes in environmental parameters like polarity. dailyai.com For instance, a 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole has been reported as a fluorescent probe for monitoring microheterogeneous media. dailyai.com

The exploration of these non-clinical applications represents a significant growth area for research on this compound and related compounds. By systematically studying their photophysical properties and structure-property relationships, new and innovative functional materials can be developed.

Application AreaPrinciple of OperationExample of Oxazole Use
Fluorescent Probes Intrinsic fluorescence sensitive to the local environment. nih.govnih.govarxiv.orgSelective staining of cellular organelles for bioimaging. nih.govnih.gov
Organic Electronics Semiconductor properties of the conjugated π-system. mdpi.comtandfonline.comAs active materials in OLEDs and OSCs. mdpi.comtandfonline.com
Sensors Changes in fluorescence upon interaction with an analyte. dailyai.comDetection of ions or changes in solvent polarity. dailyai.com

Integration of Artificial Intelligence (AI) and Machine Learning in Oxazole Research and Drug Design

Predictive Modeling of Activity: Machine learning algorithms, such as neural networks, can be trained on existing datasets of oxazole derivatives and their biological activities to build predictive models. arxiv.org These models can then be used to screen virtual libraries of new compounds and predict their activity, significantly narrowing down the number of candidates that need to be synthesized and tested. nih.gov For example, ML models have been successfully used to predict the antitubercular activity of oxazoline (B21484) and oxazole derivatives. arxiv.org

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. stanford.edu By learning the underlying rules of chemical structures and their associated activities, these models can generate novel oxazole derivatives that are predicted to be potent and selective for a particular biological target. This approach has the potential to explore vast regions of chemical space that have not yet been investigated by human chemists. stanford.edu

Synthesis Prediction: AI tools are also being developed to predict the most efficient synthetic routes for a given target molecule. digitellinc.com By analyzing the vast body of published chemical reactions, these programs can suggest reaction pathways, reagents, and conditions, thereby assisting chemists in the lab. This can be particularly useful for complex molecules like some oxazole-containing natural products.

Accelerated Discovery of New Reactions: Data-driven strategies combining machine learning with high-throughput experimentation are being used to accelerate the discovery of new chemical reactions. acs.org This approach has been applied to discover new dearomative cycloadditions of oxazoles, leading to the synthesis of novel three-dimensional molecular scaffolds. acs.org

The integration of AI and ML into the research pipeline for this compound and its analogs holds immense promise. It can lead to the faster identification of new lead compounds for drug discovery, the design of novel functional materials with optimized properties, and the development of more efficient and sustainable synthetic methods.

AI/ML ApplicationDescriptionImpact on Oxazole Research
Predictive Modeling Training algorithms on existing data to predict properties of new compounds. nih.govarxiv.orgFaster screening of virtual libraries and identification of promising candidates. nih.gov
De Novo Design Generating novel molecular structures with desired properties. stanford.eduExploration of new chemical space and design of innovative molecules. stanford.edu
Synthesis Prediction Suggesting efficient synthetic routes for target molecules. digitellinc.comMore efficient planning and execution of chemical syntheses. digitellinc.com
Reaction Discovery Accelerating the discovery of new chemical transformations. acs.orgUncovering novel reactivity and synthetic methods for oxazoles. acs.org

Q & A

Q. What are the established synthetic routes for 2-(3-Fluorophenyl)-5-phenyloxazole, and what are the critical reaction parameters?

The synthesis of this compound typically involves condensation reactions between appropriately substituted precursors. For example, benzooxazole derivatives are often synthesized via cyclization of carboxylic acid derivatives with aminophenols under acidic or catalytic conditions . Key parameters include:

  • Temperature : Reactions often proceed at elevated temperatures (80–120°C).
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to promote cyclization.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
    Fluorophenyl groups are typically introduced via Suzuki-Miyaura coupling or direct fluorination of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and how can method parameters be optimized?

Reverse-phase HPLC is a robust method for purity analysis and separation. A validated protocol for a structurally similar oxazole derivative includes:

ParameterValue/Description
ColumnNewcrom R1 HPLC column
Mobile PhaseAcetonitrile/water gradient
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~8–10 min (method-dependent)

Mass spectrometry (MS) and NMR (¹H/¹³C, ¹⁹F) are critical for structural confirmation. For fluorinated compounds, ¹⁹F NMR provides insights into electronic environments .

Q. What are the key physicochemical properties of this compound, and how do they influence its research applications?

  • LogP : ~5.30 (indicative of high lipophilicity, relevant for membrane permeability in biological studies) .
  • Molecular Weight : 297.35 g/mol (suitable for small-molecule applications).
  • CAS Registry : 324-57-2 (critical for unambiguous identification) .
    These properties make the compound suitable for fluorescence-based assays (e.g., scintillation spectrometry) due to its aromatic π-system .

Advanced Research Questions

Q. How does the fluorophenyl moiety in this compound influence its biological activity, and what mechanistic insights exist?

The 3-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins. Studies on analogous fluorinated oxazoles suggest:

  • Electron-withdrawing effects : The fluorine atom modulates electron density, affecting interactions with enzymes (e.g., kinase inhibitors).
  • Bioactivity : Fluorophenyl-containing compounds exhibit antimicrobial and anticancer properties via interference with DNA replication or protein synthesis .
    Mechanistic studies should combine in vitro assays (e.g., enzyme inhibition) with computational docking to map binding modes .

Q. How can researchers resolve discrepancies in reported LogP values or spectral data for this compound?

Discrepancies often arise from methodological differences:

  • LogP Determination : Compare shake-flask vs. chromatographic (e.g., HPLC) methods. Validate using standardized buffers (pH 7.4) .
  • Spectral Data : Cross-reference ¹H/¹³C NMR with databases (e.g., PubChem) and ensure solvent deuterization consistency. For ¹⁹F NMR, calibrate shifts using CFCl₃ as an internal standard .

Q. What strategies optimize the compound’s fluorescence properties for applications in imaging or scintillation counting?

  • Structural Tuning : Introduce electron-donating/withdrawing groups to the phenyl rings to shift emission wavelengths.
  • Solvent Effects : Use aprotic solvents (e.g., THF) to minimize quenching.
  • Concentration Optimization : Avoid aggregation-induced quenching by testing dilutions (e.g., 1 nM–10 µM) .

Q. How do synthetic byproducts or isomers impact experimental reproducibility, and how can they be detected?

Common byproducts include regioisomers (e.g., 2-(4-fluorophenyl) variants) and oxidation products. Detection strategies:

  • HPLC-MS : Monitor for peaks with similar m/z but distinct retention times.
  • 2D NMR : Use NOESY or COSY to distinguish isomer spatial arrangements.
    Purification via preparative HPLC or crystallization in hexane/ethyl acetate mixtures improves yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.